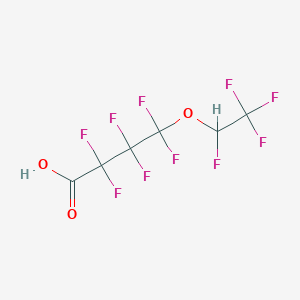
2,2,3,3,4,4-Hexafluoro-4-(1,2,2,2-tetrafluoroethoxy)butanoic acid
Cat. No. B8475017
M. Wt: 312.06 g/mol
InChI Key: PXWZCOGAGRNSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222322B2
Procedure details


A sample of diacid fluoride, FCOCF(CF3)—O—(CF2)3COF (503 g, 1.4 mol) prepared from the HFPO coupling of perfluorosuccinyl fluoride as described in US Pub. No. 2004/0116742 and was added over 2 hours to a stirred slurry of sodium carbonate (387 g, 3.7 mol) in 650 g of diglyme at 78° C. to make the disalt. The reaction liberated CO2 gas. Distilled water (35 g, 1.9 mol) was added at 85° C. The mixture was heated up to 165° C. with CO2 off-gassing and held for 30 minutes. Reaction was cooled down and sulphuric acid (250 g, 2.6 mol) in 1250 g of water was added to make the reaction mixture acidic. To the bottom phase was added 60 g NaOH in 60 g of water. Dried the salt in vacuum oven at 112° C./15 mm and recovered 450 g. To the salt was added 300 g of 50% sulphuric acid and the lower fluorochemical phase was washed once with 200 g of 50% sulphuric acid. Vacuum distillation gave CF3—CFH—O—(CF2)3COOH (400 g, 1.3 mol) for a 95% yield having a boiling point of 111° C./15 mm Hg. The acid was treated with caustic followed by sulphuric acid and vacuum distilled. This was repeated a second time to yield a colorless acid. The surfactant CF3—CFH—O—(CF2)3COONH4 having a melting point of 64-68° C. was made quantitatively from the reaction of 208 g of acid reacted with excess ammonium hydroxide and dried.

[Compound]
Name
diacid fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
HFPO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two









Identifiers


|
REACTION_CXSMILES
|
FC([C:4]([O:10][C:11]([C:14]([C:17]([C:20](F)=[O:21])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])([C:6]([F:9])([F:8])[F:7])[F:5])=O.FC(F)(C(F)(F)C(F)=O)C(F)=[O:26].C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>COCCOCCOC.O>[C:6]([CH:4]([O:10][C:11]([C:14]([C:17]([C:20]([OH:26])=[O:21])([F:19])[F:18])([F:15])[F:16])([F:13])[F:12])[F:5])([F:9])([F:7])[F:8] |f:2.3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
diacid fluoride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
503 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)C(=O)F
|
[Compound]
|
Name
|
HFPO
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)F)(C(C(=O)F)(F)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
387 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
650 g
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
1250 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dried the salt in vacuum oven at 112° C./15 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovered 450 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the salt was added 300 g of 50% sulphuric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
the lower fluorochemical phase was washed once with 200 g of 50% sulphuric acid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(F)C(F)OC(F)(F)C(F)(F)C(F)(F)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.3 mol | |
| AMOUNT: MASS | 400 g | |
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

